Bis(ethylcyclopentadienyl)tungsten(IV) dihydride CAS number 308847-90-7 properties
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride CAS number 308847-90-7 properties
An In-depth Technical Guide to Bis(ethylcyclopentadienyl)tungsten(IV) Dihydride
Introduction and Significance
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride, identified by CAS number 308847-90-7, is an organotungsten compound featuring a central tungsten atom in the +4 oxidation state.[1] It belongs to the class of bent-metallocene dihydrides, which are noted for their rich and diverse reactivity. This compound and its analogues are of significant interest as highly specialized precursors for advanced materials synthesis, particularly in the semiconductor industry for the deposition of tungsten-containing thin films.[2][3]
The core structure consists of a tungsten atom bonded to two ethylcyclopentadienyl (EtCp) ligands and two hydride (H⁻) ligands. The presence of the reactive tungsten-hydride bonds makes this molecule a valuable synthon and precursor for a variety of chemical transformations, including hydrogenation catalysis and the formation of tungsten-based nanomaterials like tungsten carbide.[4] This guide provides a comprehensive overview of its known properties, structural characteristics, reactivity, and protocols for its safe handling and application.
Molecular Structure and Bonding
The molecular geometry of Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is a classic "bent-metallocene" or "tilted sandwich" structure. While a crystal structure for this specific ethylated derivative is not publicly available, extensive studies on the parent compound, Bis(cyclopentadienyl)tungsten(IV) dihydride ((C₅H₅)₂WH₂), provide a precise and reliable model for its key structural parameters.[5]
The two ethylcyclopentadienyl rings are not parallel but are tilted with respect to each other. The space between the rings is occupied by the two hydride ligands. Microwave spectroscopy studies on the parent compound have definitively shown it to be a classical dihydride complex, not an η²-dihydrogen complex.[5] This distinction is critical, as it dictates the compound's reactivity, with the two W-H bonds behaving as distinct, reactive hydridic sites.
Key Structural Parameters (based on (C₅H₅)₂WH₂):
-
W-H Bond Length: ~1.703 Å[5]
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H-W-H Bond Angle: ~78.0°[5]
-
W-Cp (centroid) Distance: ~1.940 Å[5]
-
Cp-W-Cp (centroid-to-centroid) Angle: ~155°[5]
Caption: Simplified 3D representation of the bent-metallocene structure.
Physicochemical and Spectroscopic Properties
The compound is a green solid at room temperature, underscoring its nature as a stable, yet reactive, organometallic species.[1] Its non-aqueous solubility makes it suitable for use in organic solvents for both synthesis and deposition processes.[6]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 308847-90-7 | [1][7][8] |
| Molecular Formula | C₁₄H₂₀W | [1] |
| Molecular Weight | 372.15 g/mol | [1][8][9] |
| Appearance | Green solid | [1] |
| Melting Point | 48-52 °C | [1] |
Spectroscopic Characterization
While specific spectral data for CAS 308847-90-7 is not widely published, characterization would rely on standard techniques for organometallic compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative. Key diagnostic signals would include:
-
A high-field resonance for the two equivalent hydride ligands (W-H), typically appearing well upfield of TMS (e.g., -5 to -15 ppm) with satellite peaks from coupling to the ¹⁸³W isotope (I = 1/2, 14.3% abundance).
-
Resonances in the aromatic region (typically 4-6 ppm) for the protons on the cyclopentadienyl rings. The substitution pattern from the ethyl group would create a more complex splitting pattern than in the unsubstituted parent compound.
-
Resonances in the aliphatic region (typically 1-3 ppm) for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).
-
-
¹³C NMR Spectroscopy: The carbon spectrum would show characteristic peaks for the cyclopentadienyl ring carbons and the aliphatic carbons of the ethyl substituents.
-
Infrared (IR) Spectroscopy: A key feature would be the W-H stretching frequency, typically found in the range of 1700-1900 cm⁻¹.
Synthesis and Reactivity
Synthesis Pathway
A common and established route to bis(cyclopentadienyl)metal dihydrides involves the reduction of the corresponding dihalide precursor.[10] This general methodology can be readily adapted for the ethyl-substituted derivative. The synthesis is a multi-step process that must be conducted under strictly anaerobic and anhydrous conditions using Schlenk line or glovebox techniques.
The proposed pathway is as follows:
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Formation of the Dichloride Precursor: A tungsten halide (e.g., WCl₆ or a WCl₄ complex) is reacted with two equivalents of an ethylcyclopentadienyl transfer reagent, such as lithium ethylcyclopentadienide (Li(EtCp)) or ethylcyclopentadienyltrimethylsilane ((EtCp)SiMe₃).
-
Reduction to the Dihydride: The isolated Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is then reduced using a powerful hydride source like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the final dihydride product.[10]
Caption: Proposed two-step synthesis workflow for the target compound.
Core Reactivity
The reactivity is dominated by the two hydride ligands. These hydrides can participate in a wide range of reactions, including:
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Insertion Reactions: Unsaturated substrates like alkenes, alkynes, and ketones can insert into the W-H bond, forming new tungsten-alkyl or -alkoxide species. Cationic tungsten hydride complexes have been shown to react with carbon disulfide (CS₂) in this manner.[11]
-
Protonation: The hydrides are basic and can be protonated by strong acids to liberate dihydrogen gas (H₂) and generate a cationic tungsten complex.
-
Ligand Exchange: The hydride ligands can be replaced by other ligands, such as halides, upon reaction with appropriate reagents (e.g., haloalkanes).
Applications in Research and Industry
The primary application for this class of compound is as a precursor for the deposition of high-purity tungsten and tungsten-containing films via gas-phase techniques.
-
Atomic Layer Deposition (ALD) & Chemical Vapor Deposition (CVD): In the semiconductor industry, tungsten is used for creating conductive barriers and interconnects. Organometallic precursors like Bis(ethylcyclopentadienyl)tungsten(IV) dihydride are favored because their volatility and controlled decomposition allow for the precise, layer-by-layer deposition of tungsten films. The related isopropyl derivative is explicitly noted for this purpose.[2]
-
Catalysis: Transition metal hydrides are key intermediates in many catalytic cycles. While this specific compound may not be a primary catalyst itself, it serves as a model for understanding hydrogenation processes. Furthermore, it can be used as a precursor to synthesize catalytically active materials.
-
Nanomaterial Synthesis: Pyrolysis of organotungsten compounds under high pressure and temperature is a method for producing tungsten carbide (WC) nanoparticles.[4] These materials are of great interest as robust, low-cost electrocatalysts for applications in fuel cells and water splitting, particularly for the oxygen reduction reaction (ORR).[4]
Safe Handling and Storage Protocol
Extreme caution must be exercised when handling this compound. The safety profile of the parent compound, (C₅H₅)₂WH₂, indicates significant hazards that should be assumed for the ethylated derivative.[12]
Primary Hazards:
-
Water Reactivity: Reacts with water, potentially violently, to release flammable hydrogen gas.[12]
-
Air & Light Sensitivity: Prone to decomposition upon exposure to air (oxygen) and light.[13]
-
Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
Step-by-Step Handling Procedure
-
Environment: All manipulations must be performed under an inert atmosphere (e.g., high-purity nitrogen or argon) in a glovebox or using a Schlenk line.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Dispensing: Use only clean, dry, and inert gas-flushed glassware and spatulas. Transfer solids quickly and efficiently to minimize any potential exposure to the atmosphere.
-
Storage: Store the compound in its original container, tightly sealed, under an inert atmosphere, and away from light, heat, and sources of ignition.[1] A dedicated desiccator or glovebox is ideal.
-
Spill Management: In case of a spill within a controlled environment (glovebox), carefully collect the solid material with a dry tool. Do NOT use water or aqueous solutions for cleanup.
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.
Representative Experimental Protocol: Precursor for Thin Film Deposition
This is a generalized protocol illustrating the use of such a compound as an ALD/CVD precursor. Specific parameters (temperature, pressure, pulse times) must be optimized for the specific reactor and substrate.
-
Precursor Handling: In an argon-filled glovebox, load a small quantity of Bis(ethylcyclopentadienyl)tungsten(IV) dihydride into a stainless-steel bubbler or sublimator designed for ALD/CVD systems.
-
System Installation: Securely connect the vessel to the precursor delivery line of the deposition reactor. Ensure all fittings are leak-tight.
-
Precursor Heating: Gently heat the vessel to a temperature sufficient to achieve the desired vapor pressure (e.g., 40-60 °C). This temperature must be kept below the compound's decomposition temperature.
-
Substrate Preparation: Place the substrate (e.g., a silicon wafer) into the reactor chamber and heat it to the desired deposition temperature (e.g., 250-400 °C).
-
Deposition Cycle (ALD Example): a. Pulse Precursor: Introduce a pulse of the precursor vapor into the reactor chamber using an inert carrier gas. Allow it to adsorb onto the substrate surface. b. Purge: Purge the chamber with inert gas to remove any unreacted precursor from the gas phase. c. Pulse Co-reactant: Introduce a pulse of a co-reactant gas (e.g., H₂, NH₃, or plasma) to react with the adsorbed precursor layer, forming a monolayer of the desired tungsten material. d. Purge: Purge the chamber again to remove reaction byproducts.
-
Repeat: Repeat the cycle (steps 5a-5d) until the desired film thickness is achieved.
-
Cooldown and Removal: Safely cool the reactor and substrate under an inert atmosphere before removal.
References
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Ereztech. Bis(ethylcyclopentadienyl)tungsten dihydride. [Link]
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Epinapharm. Bis(ethylcyclopentadienyl) Tungsten(IV) Dihydride CAS #: 308847-90-7. [Link]
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Ekart. Bis(ethylcyclopentadienyl)tungsten dihydride. [Link]
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American Elements. Bis(ethylcyclopentadienyl) Tungsten(IV) Dihydride. [Link]
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Tirendi, C. F., et al. (2007). Microwave Spectra and Gas-Phase Structural Parameters of Bis(η5-cyclopentadienyl)tungsten Dihydride. Organometallics, 26(7), 1739–1744. [Link]
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Carmichael, A. J., et al. (1998). Synthesis and characterisation of cationic bis(cyclopentadienyl)tungsten(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (1), 71-76. [Link]
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Carmichael, A. J., & McCamley, A. (1995). Synthesis and characterisation of cationic bis(cyclopentadienyl)tungsten(IV) complexes containing alkyl, chloride and hydride ligands. Journal of the Chemical Society, Dalton Transactions, (19), 3125-3129. [Link]
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Ereztech. Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride. [Link]
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Ereztech. Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride | (C3H7C5H4)2WH2. [Link]
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Sugimoto, K., et al. (2025). Synthesis of Electrocatalytic Tungsten Carbide Nanoparticles by High-Pressure and High-Temperature Treatment of Organotungsten Compounds. Materials, 18(3), 748. [Link]
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Poli, R., & Smith, K. M. (1993). WCl4(DME): a facile entry into bis(cyclopentadienyl) complexes of tungsten(IV). Synthesis of bis(cyclopentadienyl)tungsten dihydride. Organometallics, 12(6), 2370-2372. [Link]
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